molecular formula C16H19N3O2 B3020792 N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide CAS No. 2361722-58-7

N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide

Cat. No.: B3020792
CAS No.: 2361722-58-7
M. Wt: 285.347
InChI Key: DOUQDVFURDIRMN-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of substituted amines with methyl cyanoacetate under solvent-free conditions at room temperature or with heating. For example, stirring the reactants at 70°C for several hours can yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide
  • N-[1-(4-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide
  • N-[1-(2-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(3-cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-15(20)18-9-8-16(21)19(3)12(2)14-7-5-6-13(10-14)11-17/h4-7,10,12H,1,8-9H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQDVFURDIRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N(C)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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